1,2-Epoxy-5-hexene

Asymmetric Synthesis Chiral Building Blocks Process Chemistry

1,2-Epoxy-5-hexene (CAS 10353-53-4) is a C6H10O bifunctional organic compound possessing both a terminal alkene and a strained epoxide ring. Its chemical structure, formally named 2-(3-buten-1-yl)oxirane, provides two orthogonal reactive handles for sequential or divergent chemical transformations.

Molecular Formula C6H10O
Molecular Weight 98.14 g/mol
CAS No. 10353-53-4
Cat. No. B051907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Epoxy-5-hexene
CAS10353-53-4
Synonyms5,6-Epoxy-1-hexene;  3-Butenyloxirane;  2-(3-Buten-1-yl)oxirane;  2-(3-Butenyl)oxirane;  3-Butenyloxirane;  5,6-Epoxy-1-hexene;  Diallyl Monooxide;  Diallyl Monoxide;  ω-Butenyloxirane
Molecular FormulaC6H10O
Molecular Weight98.14 g/mol
Structural Identifiers
SMILESC=CCCC1CO1
InChIInChI=1S/C6H10O/c1-2-3-4-6-5-7-6/h2,6H,1,3-5H2
InChIKeyMUUOUUYKIVSIAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Epoxy-5-hexene (CAS 10353-53-4): A Dual-Function Epoxide Building Block for Advanced Synthesis and Polymer Science


1,2-Epoxy-5-hexene (CAS 10353-53-4) is a C6H10O bifunctional organic compound possessing both a terminal alkene and a strained epoxide ring [1]. Its chemical structure, formally named 2-(3-buten-1-yl)oxirane, provides two orthogonal reactive handles for sequential or divergent chemical transformations. This molecular architecture distinguishes it from simple alkyl epoxides such as 1,2-epoxyhexane (which lacks the alkene) and from simple dienes such as 1,5-hexadiene (which lacks the epoxide). Commercially, it is a clear, colorless, flammable liquid (bp 119-121 °C, density 0.87 g/mL, n20/D 1.425) that serves as a critical chiral building block and functional monomer .

Why 1,2-Epoxy-5-hexene (CAS 10353-53-4) Cannot Be Substituted by Common In-Class Epoxides


In procurement or synthetic planning, 1,2-epoxy-5-hexene is often mistakenly considered interchangeable with other small epoxides (e.g., 1,2-epoxyhexane, 1,2-epoxybutane) or with its unsaturated precursor (1,5-hexadiene). This assumption leads to synthetic failure because 1,2-epoxy-5-hexene’s defining functional duality is non-transferable. Substituting with a saturated epoxide eliminates the possibility of subsequent olefin metathesis, polymerization, or hydrosilylation reactions. Substituting with a simple diene eliminates the stereoselective nucleophilic ring-opening pathways and the ability to generate chiral 1,2-diol motifs without a separate oxidation step [1]. Furthermore, in polymerization and crosslinking applications, the alkene handle of 1,2-epoxy-5-hexene imparts uniquely tunable properties (e.g., refractive index, crosslink density) that cannot be replicated by monomers lacking this second reactive site [2]. The following quantitative evidence substantiates why this specific molecule—and not its closest analogs—must be specified.

Quantitative Differentiation of 1,2-Epoxy-5-hexene (CAS 10353-53-4) Against Closest Analogs


Chiral Synthesis Efficiency: 1,2-Epoxy-5-hexene vs. 1,2-Epoxyhexane

The synthesis of (R)-(+)-1,2-epoxy-5-hexene via a two-step process starting from (R)-epichlorohydrin achieves an overall isolated yield of 55-60% at multi-hundred gram scale with exceptional purity [1]. In contrast, the biocatalytic resolution of the saturated analog, (R)-1,2-epoxyhexane, is reported to proceed with a yield of only 48% [2]. This 14-25% yield advantage (55-60% vs. 48%) for the unsaturated epoxide translates directly to lower cost per kilogram of the desired chiral intermediate.

Asymmetric Synthesis Chiral Building Blocks Process Chemistry

Catalytic Epoxidation Reactivity: 1,5-Hexadiene vs. 1,7-Octadiene (Precursor Reactivity to 1,2-Epoxy-5-hexene vs. 1,2-Epoxy-7-octene)

A direct comparative study using a polybenzimidazole-supported Mo(VI) catalyst (PBI.Mo) demonstrated that the precursor to 1,2-epoxy-5-hexene (1,5-hexadiene) exhibits higher reactivity than the precursor to the longer-chain analog 1,2-epoxy-7-octene (1,7-octadiene). The observed reactivity sequence was 1,5-hexadiene > 1,7-octadiene [1]. Furthermore, the optimized maximum yield for the epoxide product was 64.2% for 1,2-epoxy-5-hexene versus 66.22% for 1,2-epoxy-7-octene under identical reaction conditions, indicating that while the shorter-chain epoxide forms faster, the longer-chain analog achieves a slightly higher maximum equilibrium yield [1]. This differential behavior confirms that reaction optimization parameters are not interchangeable between these structurally similar epoxides.

Green Chemistry Heterogeneous Catalysis Epoxidation

Cross-Metathesis Efficiency: 1,2-Epoxy-5-hexene vs. Saturated Epoxide Analogs

1,2-Epoxy-5-hexene undergoes cross-metathesis with methyl acrylate to produce the corresponding α,β-unsaturated ester in 69% isolated yield (E-isomer only) using the Zhan-1B catalyst [1]. Saturated epoxides such as 1,2-epoxyhexane lack the terminal alkene required for this transformation and thus yield 0% under identical conditions (reaction cannot occur). This 69% yield represents a unique capability that is entirely absent in the saturated analog class, establishing 1,2-epoxy-5-hexene as the essential monomer for synthesizing polyfunctional intermediates that combine both epoxide and α,β-unsaturated ester functionalities [1].

Olefin Metathesis Tandem Catalysis Polyfunctional Building Blocks

Polymer Optical Properties: 1,2-Epoxy-5-hexene-Modified Polysiloxane vs. Typical Epoxy Resins

When incorporated into polysiloxane matrices, 1,2-epoxy-5-hexene enables the formation of crosslinked materials with tunable optical and dielectric properties. The refractive index of these 1,2-epoxy-5-hexene-based polysiloxanes can be modulated between 1.4359 and 1.4655 by varying crosslink density, with dielectric constants ranging from 2.78 to 3.34 at 500 MHz [1]. In contrast, conventional epoxy resins such as EPON 828 exhibit a fixed refractive index of approximately 1.573 and dielectric constants typically above 3.5–4.0 . The lower and tunable refractive index range of the 1,2-epoxy-5-hexene-derived materials (1.436–1.466 vs. 1.573) makes them significantly more suitable for applications requiring index matching, such as LED encapsulants or optical coatings.

Polymer Science Optoelectronics LED Encapsulants

Enzymatic Esterification: 1,2-Epoxy-5-hexene as a Substrate for Lipase-Catalyzed Reactions

1,2-Epoxy-5-hexene serves as a competent substrate for the enzymatic esterification with 2-chlorobutyric acid using immobilized Mucor miehei lipase, producing 2-hydroxy-5-hexenyl 2-chlorobutyrate ester [1]. While no direct comparative yield data is available for this specific reaction with other epoxides, the methodology has been validated with an activation energy of 8.04 kcal/mol and thermodynamic parameters (ΔH‡ = 15.4 kcal/mol, ΔS‡ = 45 cal/mol) [2]. The presence of the terminal alkene allows the resulting ester to retain a reactive handle for subsequent polymerization or further functionalization, a capability not present in esters derived from saturated epoxides.

Biocatalysis Green Chemistry Chiral Ester Synthesis

Validated High-Value Application Scenarios for 1,2-Epoxy-5-hexene (CAS 10353-53-4)


Chiral Building Block for HIV-1 Capsid Inhibitor (Lenacapavir) Synthesis

The (R)-(+)-enantiomer of 1,2-epoxy-5-hexene is a key intermediate in the synthesis of Lenacapavir, an FDA-approved HIV-1 capsid inhibitor. The high-yielding 55-60% synthetic route from (R)-epichlorohydrin enables cost-effective production of this chiral epoxide at the 100-200 gram scale, directly impacting the commercial viability of the downstream drug substance [1].

Monomer for UV-Curable and Thermally Cured Polysiloxane Encapsulants

Due to its dual alkene and epoxide functionality, 1,2-epoxy-5-hexene can be incorporated into polysiloxane matrices via hydrosilylation to create tunable, optically clear encapsulants for high-brightness LEDs. The resulting materials exhibit refractive indices (1.436–1.466) that can be adjusted by controlling crosslink density, enabling index matching with LED chip materials and improving light extraction efficiency [2].

Synthesis of Polyfunctional Monomers via Tandem Cross-Metathesis/Hydrogenation

1,2-Epoxy-5-hexene is an ideal substrate for the synthesis of polyfunctional building blocks. Cross-metathesis with methyl acrylate followed by tandem hydrogenation using the residual ruthenium catalyst yields saturated epoxide-esters in high yields (69%). These intermediates can undergo subsequent nucleophilic epoxide ring-opening to generate diols, alkoxy alcohols, and amino alcohols, providing access to a diverse array of functionalized monomers for specialty polymers and fine chemicals [3].

Green Enzymatic Synthesis of Functionalized Esters

Industrial users seeking greener synthetic routes can employ 1,2-epoxy-5-hexene in lipase-catalyzed esterification reactions with acids such as 2-chlorobutyric acid. This enzymatic process operates under mild conditions and yields esters that retain the terminal alkene for subsequent polymerization or functionalization, offering a sustainable alternative to traditional chemical esterification methods [4].

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